1-[(3-Methylpentan-2-yl)amino]propan-2-ol
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H21NO |
|---|---|
Molecular Weight |
159.27 g/mol |
IUPAC Name |
1-(3-methylpentan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C9H21NO/c1-5-7(2)9(4)10-6-8(3)11/h7-11H,5-6H2,1-4H3 |
InChI Key |
QNNLETBLAXGSIH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C)NCC(C)O |
Origin of Product |
United States |
Significance of Chiral Amino Alcohol Motifs in Advanced Organic Synthesis and Materials Science
Chiral amino alcohols are organic compounds that contain both an amine and an alcohol functional group, with at least one stereocenter. This structural motif is of paramount importance in modern chemistry, appearing frequently in biologically active compounds and serving as a cornerstone in the synthesis of complex molecules. nih.gov The vicinal, or 1,2-amino alcohol, framework is particularly ubiquitous and is found in over 80 drugs approved by the U.S. Food and Drug Administration, as well as in more than 2,000 natural products. nih.gov Their prevalence in pharmaceuticals, from epinephrine (B1671497) to various natural product-based drugs, highlights their critical role in medicinal chemistry. nih.govacs.org
Beyond their presence in final products, chiral amino alcohols are indispensable tools in the field of asymmetric synthesis, where the goal is to create specific stereoisomers of a chiral molecule. nih.gov They are widely employed as chiral auxiliaries, ligands for metal catalysts, and organocatalysts to control the stereochemical outcome of chemical reactions. ingentaconnect.comwestlake.edu.cnresearchgate.net A classic example is the use of amino alcohol-derived oxazolidinones, known as Evans auxiliaries, which guide the stereoselective alkylation of enolates in one of the most reliable methods for setting stereocenters. wikipedia.org Furthermore, amino alcohols are effective ligands in a vast number of catalytic processes, including the enantioselective addition of organozinc reagents to aldehydes and the asymmetric transfer hydrogenation of ketones, which are powerful methods for creating other chiral molecules. acs.orgrsc.org The synthesis of enantiomerically pure amino alcohols itself remains a significant challenge, driving the development of numerous advanced synthetic methods. westlake.edu.cnnih.gov
| Amino Alcohol | Primary Application | Example Reaction Type |
|---|---|---|
| (1S,2R)-2-Amino-1,2-diphenylethanol | Chiral Ligand | Asymmetric transfer hydrogenation |
| (S)-Valinol | Chiral Auxiliary | Asymmetric aldol (B89426) reactions |
| (1R,2S)-Ephedrine | Chiral Catalyst/Ligand | Enantioselective addition of diethylzinc (B1219324) to aldehydes |
| Propanolamine | Synthetic Building Block | Synthesis of pharmaceuticals and other complex molecules |
Structural Characteristics and Chemical Space of Branched Amino Alcohols
The chemical space occupied by amino alcohols is vast, and branching in the carbon skeleton significantly increases this complexity and diversity. The subject compound, 1-[(3-Methylpentan-2-yl)amino]propan-2-ol, is a prime example of a branched amino alcohol. Its structure contains three distinct chiral centers: one at the carbon bearing the hydroxyl group (C2 of the propanol (B110389) unit) and two within the N-alkyl substituent (C2 and C3 of the methylpentyl unit). This results in a total of 2³ or eight possible stereoisomers, each with unique three-dimensional arrangements and potentially distinct biological and chemical properties.
The branching has several important structural implications. Firstly, the alkyl groups create steric hindrance around the reactive amino and hydroxyl functional groups. smolecule.com This steric bulk can influence the molecule's reactivity, its ability to bind to biological targets like enzymes, and its effectiveness as a chiral ligand by creating a more defined and constrained chiral environment around a metal center. smolecule.com Secondly, the aliphatic side chains, similar to those in branched-chain amino acids (BCAAs) like leucine (B10760876) and valine, dictate the molecule's conformational preferences and hydrophobicity. nih.govwikipedia.org In proteins, minor differences in the branching of BCAA side chains determine their structural roles, with valine being overrepresented in β-sheets and leucine in α-helices. nih.gov Similarly, the specific branching in this compound defines its shape and how it interacts with other molecules. The presence of both hydrogen-bond donor (N-H and O-H) and acceptor (N and O) sites further contributes to its potential for forming specific intermolecular interactions. mdpi.com
| Compound Name | Structure Type | Number of Chiral Centers | Key Features |
|---|---|---|---|
| 2-Aminoethanol | Linear, Primary Amine | 0 | Simplest amino alcohol |
| (S)-2-Aminopropan-1-ol (Alaninol) | Linear, Primary Amine | 1 | Simple chiral building block |
| This compound | Branched, Secondary Amine | 3 | Complex branching, multiple stereoisomers |
| 2-Amino-2-methylpropan-1-ol | Branched, Primary Amine | 0 | Gem-dimethyl branching provides steric bulk |
Current Research Frontiers for Complex Amino Alcohol Derivatives
Classical Stoichiometric Synthesis Approaches
The construction of this compound can be approached through two primary retrosynthetic disconnections: the formation of the carbon-nitrogen bond of the secondary amine or the carbon-carbon bond to establish the alcohol functionality. These approaches translate into two major synthetic strategies: amination reactions and carbonyl addition reactions.
Amination Reactions in the Formation of Secondary Amino Alcohols
The creation of the secondary amine is a key step and can be achieved through either reductive amination or direct amination routes.
Reductive amination is a versatile and widely employed method for the synthesis of amines from carbonyl compounds. wikipedia.org In the context of synthesizing this compound, this strategy involves the reaction of a ketone with an amino alcohol or an amino ketone with a primary amine, followed by reduction of the intermediate imine.
One plausible route involves the reaction of 3-methylpentan-2-one with 1-aminopropan-2-ol. The initial step is the formation of an imine intermediate, which is then reduced to the desired secondary amine. The choice of reducing agent is critical to selectively reduce the imine in the presence of other functional groups. masterorganicchemistry.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com The use of a Lewis acid, such as Ti(OiPr)₄, can facilitate the initial imine formation. masterorganicchemistry.com
| Ketone | Amine | Reducing Agent | Solvent | Product |
| 3-Methylpentan-2-one | 1-Aminopropan-2-ol | NaBH₃CN | Methanol (B129727) | This compound |
| Acetone | Benzylamine | NaBH(OAc)₃ | Dichloromethane | N-Isopropylbenzylamine |
| Cyclohexanone | Aniline | H₂/Pd-C | Ethanol | N-Cyclohexylaniline |
An alternative reductive amination approach would involve the reaction of 3-methylpentan-2-amine (B1274118) with a suitable keto alcohol, such as 1-hydroxypropan-2-one. This pathway would similarly proceed through an imine intermediate that is subsequently reduced. The steric hindrance of both the ketone and the amine in the synthesis of the target molecule can influence the reaction rate and may necessitate harsher reaction conditions or more reactive reagents.
Direct amination, particularly the ring-opening of epoxides with amines, provides a highly atom-economical route to β-amino alcohols. scielo.org.mx For the synthesis of this compound, this would involve the reaction of 3-methylpentan-2-amine with propylene (B89431) oxide.
This reaction proceeds via a nucleophilic attack of the amine on one of the epoxide's carbon atoms, leading to the opening of the three-membered ring. The regioselectivity of this attack is a key consideration. In the absence of a catalyst, the reaction of a primary amine with an unsymmetrical epoxide like propylene oxide typically proceeds with the nucleophile attacking the less sterically hindered carbon atom (an SN2-type mechanism), which in this case would be the terminal carbon, yielding the desired 1-amino-2-propanol derivative. researchgate.net
The reaction can often be carried out without a solvent or in a protic solvent like water or an alcohol. organic-chemistry.org Various catalysts, including Lewis acids, can be employed to enhance the reaction rate and influence regioselectivity. organic-chemistry.org However, with sterically hindered amines, higher temperatures may be required to achieve a reasonable reaction rate. scielo.org.mx
| Epoxide | Amine | Solvent | Conditions | Major Product |
| Propylene oxide | 3-Methylpentan-2-amine | Neat | Heat | This compound |
| Styrene oxide | Aniline | Water | Room Temperature | 2-Anilino-1-phenylethanol |
| Cyclohexene oxide | Morpholine | Methanol | Reflux | 2-Morpholinocyclohexanol |
Carbonyl Addition Reactions for Alcohol Moiety Formation
An alternative synthetic strategy focuses on forming the alcohol functionality through the addition of an organometallic reagent to a carbonyl compound. This approach requires the prior synthesis of an appropriate amino aldehyde or amino ketone.
Grignard reagents are powerful nucleophiles widely used for the formation of carbon-carbon bonds and the synthesis of alcohols. masterorganicchemistry.com To synthesize this compound via this route, a potential precursor would be an α-amino aldehyde, such as 1-[(3-methylpentan-2-yl)amino]propanal. The addition of a methyl Grignard reagent (e.g., methylmagnesium bromide) to this aldehyde would yield the target secondary alcohol after an acidic workup. masterorganicchemistry.com
The synthesis of the prerequisite α-amino aldehyde can be challenging due to its potential instability. Protecting the amine functionality prior to the Grignard reaction is often necessary to prevent side reactions, as Grignard reagents are also strong bases.
| Carbonyl Compound | Grignard Reagent | Solvent | Product (after workup) |
| 1-[(3-Methylpentan-2-yl)amino]propanal | CH₃MgBr | Diethyl ether | This compound |
| Benzaldehyde | Ethylmagnesium bromide | Tetrahydrofuran | 1-Phenylpropan-1-ol |
| Acetone | Phenylmagnesium bromide | Diethyl ether | 2-Phenylpropan-2-ol |
Similar to Grignard reagents, other organometallic compounds, such as organolithium reagents, can also be employed for the synthesis of alcohols from carbonyl compounds. masterorganicchemistry.com For instance, methyllithium (B1224462) could be added to 1-[(3-methylpentan-2-yl)amino]propanal to form the desired product. Organolithium reagents are generally more reactive than their Grignard counterparts, which can be advantageous but may also lead to lower selectivity. wikipedia.org
The diastereoselectivity of these addition reactions to chiral α-amino aldehydes is an important consideration, often governed by Felkin-Anh or chelation-controlled models, depending on the substrate and reaction conditions. aalto.fi The presence of the nitrogen atom can influence the stereochemical outcome of the nucleophilic attack on the carbonyl carbon.
| Carbonyl Compound | Organometallic Reagent | Solvent | Product (after workup) |
| 1-[(3-Methylpentan-2-yl)amino]propanal | CH₃Li | Diethyl ether | This compound |
| Propanal | n-Butyllithium | Hexane | Heptan-3-ol |
| N-Boc-alaninal | Phenylmagnesium chloride | Tetrahydrofuran | N-Boc-2-amino-1-phenylpropan-1-ol |
Multi-Component Reactions for Amino Alcohol Scaffolds
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecular scaffolds like amino alcohols in a single synthetic operation. nih.gov These reactions combine three or more starting materials in a one-pot synthesis, avoiding the need for isolation of intermediates and often proceeding under mild conditions. nih.govacs.org
A notable strategy involves the free-radical hydroxymethylation of imines, generated in situ from an amine and an aldehyde. acs.org In this approach, an amine, an aldehyde, and methanol are assembled using an aqueous acidic TiCl₃/t-BuOOH system, which promotes a radical domino multicomponent reaction to afford 1,2-amino alcohols in fair to excellent yields. acs.org Another method utilizes a TiCl₄/Zn/t-BuOOH system to mediate the nucleophilic radical addition of ketyl radicals (derived from alcohols or ethers) to ketimines, also generated in situ. nih.gov This procedure is advantageous as it does not require anhydrous media, thanks to the coordinating effect of titanium salts. nih.gov
The Petasis borono-Mannich reaction is another powerful MCR for synthesizing chiral amines and can be adapted for amino alcohol synthesis. This reaction involves the condensation of an aldehyde, an amine, and a boronic acid. When glycolaldehyde (B1209225) is used as the aldehyde component, chiral 1,2-amino alcohols can be produced in high yields and enantioselectivities, catalyzed by BINOL-derived catalysts. acs.org
Table 1: Examples of Multi-Component Reactions for Amino Alcohol Synthesis
| Reaction Type | Key Reagents | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Radical Hydroxymethylation | Amine, Aldehyde, Methanol, TiCl₃/t-BuOOH | 1,2-Amino Alcohols | One-pot, aqueous conditions, in situ imine formation. | acs.org |
| Nucleophilic Radical Addition | Aryl Amine, Ketone, Alcohol/Ether, TiCl₄/Zn/t-BuOOH | β-Amino Alcohols | Good selectivity, non-anhydrous conditions. | nih.gov |
| Petasis Borono-Mannich | Glycolaldehyde, Amine, Boronate, BINOL-catalyst | Chiral 1,2-Amino Alcohols | High yields and enantioselectivities. | acs.org |
Catalytic and Stereoselective Synthesis of Chiral Amino Alcohols
The synthesis of specific stereoisomers of chiral amino alcohols is of paramount importance, as the biological activity of such compounds is often dependent on their absolute configuration. Catalytic stereoselective methods provide the most effective routes to enantiomerically pure amino alcohols.
Asymmetric Catalysis in Carbon-Nitrogen Bond Formation
The direct and stereocontrolled formation of the carbon-nitrogen bond is a cornerstone of modern synthetic chemistry. Copper-catalyzed methods have been developed for the stereodivergent synthesis of amino alcohols. By using sequential copper hydride-catalyzed hydrosilylation and hydroamination of enals and enones, all possible stereoisomers of amino alcohol products can be accessed with high levels of chemo-, regio-, diastereo-, and enantioselectivity. mit.edu The choice of ligand enantiomer and the geometry of the starting olefin allows for precise control over the product's stereochemistry. mit.edu
Nickel-catalyzed cross-coupling reactions also provide a versatile method for the asymmetric synthesis of protected α-amino acid derivatives, which can be precursors to amino alcohols. These reactions can couple racemic alkyl halides with alkylzinc reagents under mild conditions, demonstrating tolerance to a wide array of functional groups. nih.gov Transition metal catalysis, in general, offers an avenue for stereospecific substitutions on secondary and tertiary carbons, which can be challenging to achieve with traditional methods that are often complicated by competing elimination reactions. nih.gov
Enantioselective Reduction of Precursor Ketones and Imines
A widely employed strategy for synthesizing chiral amino alcohols involves the enantioselective reduction of prochiral α-amino ketones or α-keto imines. This approach allows for the establishment of the alcohol stereocenter with high fidelity.
Oxazaborolidine-catalyzed reductions (CBS reduction) are also extensively used for the asymmetric reduction of prochiral ketones to chiral secondary alcohols. wikipedia.orgmdpi.com Catalysts generated in situ from chiral lactam alcohols and borane (B79455) have shown high enantioselectivities in the reduction of various ketones. mdpi.com Additionally, chiral, non-racemic Re(V)-oxo complexes have been developed as a new class of hydrosilylation catalysts for the enantioselective reduction of both ketones and imines. nih.gov
Table 2: Catalysts for Enantioselective Reduction of Ketone/Imine Precursors
| Catalyst System | Substrate Type | Reductant | Key Features | Reference |
|---|---|---|---|---|
| Ruthenium-Diamine Complex | Aryl Ketones | Isopropanol | Asymmetric transfer hydrogenation. | wikipedia.org |
| Ru(BINAP) | Ketones with chelating group | H₂ | High enantioselectivity. | wikipedia.org |
| Oxazaborolidine (CBS) | Prochiral Ketones | Borane | Widely used, high enantioselectivity. | mdpi.com |
| (CN-Box)Re(V)-Oxo Complexes | Ketones, Imines | Silanes | Novel catalyst class, good to excellent enantioselectivities. | nih.gov |
| Chromium-Chiral Ligand | N-sulfonyl Imines | - | Asymmetric cross aza-pinacol coupling with aldehydes. | organic-chemistry.org |
Chemoenzymatic and Biocatalytic Cascades for Amino Alcohol Synthesis
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. nih.gov Enzymes operate under mild conditions and often exhibit exceptional enantio- and regioselectivity, making them ideal for the synthesis of chiral compounds like amino alcohols. nih.govnih.gov
Multi-enzyme cascade reactions are particularly efficient, allowing for the synthesis of complex molecules from simple starting materials in a one-pot fashion. nih.govacs.org For example, enantiomerically pure 1,2-amino alcohols such as 2-phenylglycinol and phenylethanolamine have been synthesized from L-phenylalanine through multi-enzyme pathways. acs.orgacs.orgnih.gov These cascades can involve a sequence of reactions catalyzed by enzymes like deaminases, decarboxylases, epoxidases, hydrolases, alcohol dehydrogenases, and transaminases. acs.org
Engineered amine dehydrogenases (AmDHs) have been developed for the one-step synthesis of chiral amino alcohols via the asymmetric reductive amination of α-hydroxy ketones, using ammonia as the sole amino donor. frontiersin.org This method is highly stereoselective and avoids the use of heavy metals. frontiersin.org Similarly, dual-enzyme cascade pathways combining an AmDH for reductive amination and a glucose dehydrogenase for cofactor regeneration and reductive hydroxylation have been used to synthesize bichiral amino alcohols with high chemo- and stereoselectivity. nih.gov
Table 3: Enzymatic Approaches to Chiral Amino Alcohol Synthesis
| Enzyme/System | Reaction Type | Starting Materials | Product | Key Advantages | Reference |
|---|---|---|---|---|---|
| Multi-enzyme Cascade | Deamination, Decarboxylation, Epoxidation, etc. | L-phenylalanine | 2-Phenylglycinol | High overall yield, renewable starting material. | acs.orgacs.orgnih.gov |
| Engineered Amine Dehydrogenase (AmDH) | Asymmetric Reductive Amination | α-Hydroxy Ketones, NH₃ | Chiral Amino Alcohols | High stereoselectivity, inexpensive amino donor. | frontiersin.org |
| Lipase (B570770) TL IM | Ring-Opening of Epoxides | Epoxides, Amines | β-Amino Alcohols | Mild conditions, can be used in continuous flow. | mdpi.com |
| Transketolase (TK) & Transaminase (TAm) | C-C bond formation & Amination | Simple, non-chiral substrates | Chiral Amino Alcohols | Synthesis from low-cost feedstocks. | nih.govresearchgate.net |
Process Optimization and Scale-Up Considerations
Transitioning a synthetic route from laboratory scale to industrial production requires careful optimization of reaction parameters and often necessitates the adoption of advanced manufacturing technologies.
Continuous Flow Synthesis Techniques
Continuous flow synthesis, where reagents are pumped through a network of tubes and reactors, offers numerous advantages over traditional batch processing for the synthesis of amino alcohols. acs.org These benefits include enhanced heat and mass transfer, improved safety by minimizing the volume of hazardous reagents at any given time, and greater potential for automation and scalability. mdpi.comnih.gov
The synthesis of β-amino alcohols via the ring-opening of epoxides with amines has been successfully demonstrated in a continuous-flow system using an immobilized lipase as a biocatalyst. This eco-friendly approach combines the high efficiency of flow technology with the mild reaction conditions of biocatalysis, achieving high yields with short residence times (e.g., 20 minutes). mdpi.com
Convergent chemical assembly systems have also been designed in a modular flow format to produce various β-amino alcohol active pharmaceutical ingredients (APIs). These systems can integrate multiple reaction modules—such as oxidation, epoxidation, and epoxide aminolysis—with in-line aqueous workups, allowing for continuous production without intermediate purification steps. rsc.org Such integrated flow processes have been shown to dramatically reduce reaction times compared to batch processes and facilitate the production of multi-gram quantities of high-purity material. acs.org An electrocatalytic method for amino alcohol synthesis has also been shown to be scalable, as demonstrated in a 72-gram-scale flow reaction. nih.gov
Atom Economy and Green Chemistry Principles in Amino Alcohol Production
The synthesis of amino alcohols, including this compound and its analogues, is increasingly guided by the principles of green chemistry, with a significant focus on maximizing atom economy. wikipedia.orgjocpr.com These principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, ultimately leading to more sustainable and environmentally friendly manufacturing. epa.gov
Atom Economy: A Core Principle
Introduced by Barry Trost, atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. wikipedia.org It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. jocpr.com A high atom economy signifies that most of the atoms from the reactants are incorporated into the final product, minimizing the generation of byproducts and waste. wikipedia.org This is a critical consideration in the large-scale production of chemicals, where waste management can have significant economic and environmental impacts. wikipedia.org
For the synthesis of amino alcohols, traditional methods often employ stoichiometric reagents that result in poor atom economy. nih.gov For instance, reductions using metal hydrides or oxidations with stoichiometric oxidizing agents generate significant amounts of inorganic waste that must be separated and disposed of. wikipedia.orgnih.gov In contrast, modern synthetic strategies prioritize catalytic and addition reactions, which inherently exhibit higher atom economy.
Green Chemistry in Amino Alcohol Synthesis
Beyond atom economy, several other green chemistry principles are pivotal in the contemporary synthesis of amino alcohols. These include the use of catalysts over stoichiometric reagents, the design of less hazardous chemical syntheses, the use of safer solvents and reaction conditions, and the utilization of renewable feedstocks. epa.gov
Catalytic Reductive Amination: An Atom-Economical Approach
Reductive amination of carbonyl compounds is a cornerstone of modern amine and amino alcohol synthesis due to its high efficiency and broad applicability. wikipedia.orgfrontiersin.org This method typically involves the reaction of a ketone or aldehyde with an amine to form an imine intermediate, which is then reduced to the corresponding amine. wikipedia.org When applied to the synthesis of amino alcohols, this can involve the reaction of a hydroxy-ketone or a keto-alcohol with an amine.
From a green chemistry perspective, catalytic reductive amination is highly advantageous. wikipedia.orgrsc.org The use of catalysts, often based on transition metals like nickel or through biocatalysis, allows for the use of milder reaction conditions and significantly reduces waste compared to stoichiometric reducing agents. wikipedia.org Furthermore, the possibility of conducting the reaction as a one-pot process, where the formation of the imine and its subsequent reduction occur in the same reaction vessel, eliminates the need for isolating and purifying the intermediate, thereby reducing solvent use and potential product loss. wikipedia.org
Biocatalysis: The Green Frontier
The use of enzymes as catalysts (biocatalysis) represents a significant advancement in the green synthesis of chiral amino alcohols. frontiersin.orgnih.govnih.govresearchgate.net Enzymes such as amine dehydrogenases (AmDHs) and reductive aminases (RedAms) offer several advantages over traditional chemical catalysts:
High Stereoselectivity: Enzymes can produce a single enantiomer of a chiral molecule with very high purity, which is crucial for the synthesis of pharmaceuticals where different enantiomers can have vastly different biological activities. frontiersin.orgfrontiersin.org
Mild Reaction Conditions: Biocatalytic reactions are typically carried out in water at or near room temperature and atmospheric pressure, reducing energy consumption and the need for specialized equipment. frontiersin.org
Environmental Benignity: Enzymes are biodegradable and non-toxic. The use of water as a solvent further enhances the green credentials of these processes. rsc.org
The table below summarizes the application of key green chemistry principles in the synthesis of amino alcohols, with a focus on biocatalytic reductive amination.
| Green Chemistry Principle | Application in Amino Alcohol Synthesis |
| Prevention of Waste | One-pot catalytic reductive amination minimizes waste from intermediate purification steps. wikipedia.org |
| Atom Economy | Catalytic addition and condensation reactions maximize the incorporation of reactant atoms into the final product. wikipedia.org |
| Less Hazardous Synthesis | Biocatalysis utilizes non-toxic, biodegradable enzymes in aqueous media, avoiding hazardous reagents and solvents. frontiersin.org |
| Use of Catalysts | Amine dehydrogenases and other enzymes are highly efficient catalysts, used in small amounts and capable of many reaction cycles. rsc.orgfrontiersin.org |
| Safer Solvents | Biocatalytic reactions are often performed in water, eliminating the need for volatile and often toxic organic solvents. rsc.org |
| Energy Efficiency | Enzymatic reactions proceed under mild conditions (ambient temperature and pressure), reducing energy consumption. frontiersin.org |
| Use of Renewable Feedstocks | Research is ongoing into the use of bio-based starting materials, such as amino acids, for the synthesis of amino alcohols. acs.org |
The following table provides a comparative overview of different synthetic approaches to amino alcohols, highlighting their adherence to green chemistry principles.
| Synthetic Approach | Key Features | Atom Economy | Green Chemistry Advantages |
| Traditional Multi-step Synthesis | Often involves protecting groups and stoichiometric reagents (e.g., metal hydrides). | Low to Moderate | Few; often generates significant waste. wikipedia.orgnih.gov |
| Catalytic Reductive Amination | One-pot reaction using a metal or enzyme catalyst. | High | High atom economy, reduced waste, potential for milder conditions. wikipedia.orgrsc.org |
| Biocatalytic Asymmetric Synthesis | Utilizes enzymes like Amine Dehydrogenases in aqueous media. | Very High | Excellent stereoselectivity, mild conditions, biodegradable catalyst, use of water as a solvent. frontiersin.orgfrontiersin.org |
| Visible-Light Photocatalysis | Employs light as an energy source to drive the reaction, often in green solvents like water. | High | Use of a renewable energy source, mild reaction conditions. rsc.org |
Identification and Configuration Assignment of Stereogenic Centers
The structure of this compound contains three stereogenic centers, which are tetrahedral carbon atoms bonded to four different substituents. libretexts.org The existence of these chiral centers is the source of the compound's optical activity. msu.edu
The three stereogenic centers are located at:
C2 of the propan-2-ol moiety: This carbon is bonded to a hydroxyl group (-OH), a hydrogen atom (-H), a methyl group (-CH₃), and the aminomethyl group (-CH₂NH-).
C2 of the 3-methylpentan-2-yl moiety: This carbon is attached to the nitrogen atom of the amino group (-NH-), a hydrogen atom (-H), a methyl group (-CH₃), and the 3-methylpentyl group.
C3 of the 3-methylpentan-2-yl moiety: This carbon is bonded to the rest of the pentyl chain, a hydrogen atom (-H), a methyl group (-CH₃), and an ethyl group (-CH₂CH₃).
The absolute configuration of each stereogenic center is assigned as either R (rectus) or S (sinister) using the Cahn-Ingold-Prelog (CIP) priority rules. This internationally recognized system ranks the four substituents attached to a chiral center based on atomic number. The molecule is then oriented so that the lowest-priority substituent points away from the viewer. If the priority of the remaining three substituents decreases in a clockwise direction, the configuration is assigned as R; if the decrease is counterclockwise, it is assigned as S.
Table 1: Stereogenic Centers in this compound
| Stereocenter Location | Attached Groups | Potential Configurations |
| C2 (propanol) | -OH, -H, -CH₃, -CH₂NH-R' | R or S |
| C2' (pentane) | -NH-R'', -H, -CH₃, -CH(CH₃)C₂H₅ | R or S |
| C3' (pentane) | -CH(NH-R'')CH₃, -H, -CH₃, -C₂H₅ | R or S |
Enantiomeric and Diastereomeric Relationships within the Compound Class
With three distinct stereogenic centers, there is a theoretical maximum of 2³ = 8 stereoisomers for this compound. These stereoisomers exist as four pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other. libretexts.orgyoutube.com Stereoisomers that are not mirror images of each other are known as diastereomers. pharmacy180.com Diastereomers have different physical properties, such as melting points, boiling points, and solubilities, which allows for their separation. msu.edu
For example, the (2R, 2'R, 3'R)-isomer and the (2S, 2'S, 3'S)-isomer are enantiomers. In contrast, the (2R, 2'R, 3'R)-isomer and the (2S, 2'R, 3'R)-isomer are diastereomers because they differ in configuration at only one of the three chiral centers.
Table 2: Stereoisomeric Relationships
| Isomer Configuration | Relationship to (2R, 2'R, 3'R) |
| (2S, 2'S, 3'S) | Enantiomer |
| (2S, 2'R, 3'R) | Diastereomer |
| (2R, 2'S, 3'R) | Diastereomer |
| (2R, 2'R, 3'S) | Diastereomer |
| (2S, 2'S, 3'R) | Diastereomer |
| (2S, 2'R, 3'S) | Diastereomer |
| (2R, 2'S, 3'S) | Diastereomer |
Methodologies for Enantiomeric Resolution
The separation of a racemic mixture into its individual enantiomers is a critical process known as chiral resolution. Several methodologies can be employed for this purpose.
A classical and widely used method for resolving racemic amines and amino alcohols is through the formation of diastereomeric salts. google.com This technique involves reacting the racemic base with a single enantiomer of a chiral acid, often a derivative of tartaric acid like O,O'-dibenzoyltartaric acid or O,O'-di-p-toluoyltartaric acid. google.comresearchgate.net
The reaction produces a mixture of two diastereomeric salts (e.g., (R)-base·(R)-acid and (S)-base·(R)-acid). Because these salts are diastereomers, they possess different solubilities in a given solvent. This difference allows for their separation by fractional crystallization. nih.gov Once a diastereomeric salt has been isolated and purified, the chiral resolving agent is removed by treatment with a base, yielding the optically pure enantiomer of the original compound. google.com
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers. yakhak.org This method utilizes a chiral stationary phase (CSP), which is a solid support that has been modified with a chiral molecule. nih.govmdpi.com
As the racemic mixture of this compound passes through the HPLC column, its enantiomers form transient, diastereomeric complexes with the CSP. The differing stability and energetics of these interactions cause one enantiomer to be retained on the column longer than the other, leading to their separation. mdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates, are particularly effective for resolving a wide range of chiral compounds, including amines and amino alcohols. yakhak.orgsigmaaldrich.com
Kinetic resolution is a dynamic method that relies on the different reaction rates of enantiomers with a chiral catalyst or enzyme. researchgate.net This approach can provide access to enantiomerically pure materials with high efficiency. nih.gov
For amino alcohols, enzymes such as lipases are frequently used to catalyze the enantioselective acylation of either the amino or the hydroxyl group. researchgate.net In a typical enzymatic kinetic resolution, the enzyme will preferentially acylate one enantiomer at a much faster rate than the other. This results in a mixture containing one enantiomer in its acylated form and the other enantiomer in its original, unreacted state. These two compounds, having different functional groups, can then be easily separated by standard methods like chromatography or extraction. Dynamic kinetic resolution (DKR) is an advanced form of this process where the slower-reacting enantiomer is continuously racemized in situ, theoretically allowing for a 100% yield of the desired enantiomer. nih.govresearchgate.net
Conformational Analysis and its Influence on Stereochemical Outcomes
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. ucsd.edu For an acyclic and flexible molecule like this compound, a vast number of conformations are possible.
The relative stability of these conformers is governed by factors such as steric strain (repulsion between bulky groups) and torsional strain (associated with eclipsing bonds). ucsd.edu The lowest energy conformations are typically staggered arrangements, which minimize these repulsive interactions. Newman projections are often used to visualize these spatial relationships by looking down a specific carbon-carbon or carbon-nitrogen bond.
Chemical Reactivity and Transformation Pathways of 1 3 Methylpentan 2 Yl Amino Propan 2 Ol
Reactions Involving the Secondary Amino Group
The secondary amino group in 1-[(3-Methylpentan-2-yl)amino]propan-2-ol is characterized by the nitrogen atom's lone pair of electrons, which confers nucleophilic and basic properties. This site is central to a variety of chemical transformations.
Nucleophilic Substitution Reactions
The nitrogen atom of the secondary amine acts as a nucleophile and can participate in nucleophilic substitution reactions with various electrophiles, such as alkyl halides. smolecule.comevitachem.com These reactions typically proceed via an SN2 mechanism, leading to the formation of a tertiary amine. The reaction involves the nitrogen's lone pair attacking the electrophilic carbon of the alkyl halide, displacing the halide leaving group.
The general reaction can be represented as: R2NH + R'-X → R2NR'H+ + X-
The resulting tertiary ammonium (B1175870) salt can be deprotonated by a base to yield the neutral tertiary amine. The efficiency of this alkylation is influenced by factors such as the steric hindrance around both the nitrogen atom and the electrophilic carbon, the nature of the leaving group (X), and the reaction conditions.
Amidation, Sulfonylation, and Other Derivatizations
The nucleophilic character of the secondary amino group allows for its acylation and sulfonylation, forming stable amide and sulfonamide linkages, respectively. These are fundamental derivatization reactions in organic synthesis.
Amidation is typically achieved by reacting the amine with an acylating agent like an acyl chloride or an acid anhydride (B1165640). The reaction is a nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon, leading to the formation of an N-substituted amide.
Sulfonylation occurs in a similar manner, involving the reaction of the amine with a sulfonyl chloride (e.g., benzenesulfonyl chloride) in the presence of a base. libretexts.org The base is required to neutralize the hydrogen chloride (HCl) generated during the reaction. researchgate.net This reaction, often part of the Hinsberg test, is a reliable method for forming sulfonamides from primary and secondary amines. libretexts.org
| Reagent Class | Specific Reagent Example | Product Type |
| Acyl Halide | Acetyl chloride (CH₃COCl) | N-substituted Amide |
| Acid Anhydride | Acetic anhydride ((CH₃CO)₂O) | N-substituted Amide |
| Sulfonyl Halide | Benzenesulfonyl chloride (C₆H₅SO₂Cl) | N-substituted Sulfonamide |
| Isocyanate | Phenyl isocyanate (C₆H₅NCO) | N,N'-disubstituted Urea |
Pyramidal Inversion and Nitrogen Stereochemical Stability
The nitrogen atom in this compound is sp³ hybridized, resulting in a trigonal pyramidal geometry. libretexts.org A nitrogen atom with three different substituents is a chiral center. libretexts.org However, for most acyclic amines, the two enantiomers cannot be resolved because they rapidly interconvert at room temperature through a process known as pyramidal inversion or nitrogen inversion. libretexts.orgwikipedia.org
This inversion involves the nitrogen atom passing through a planar, sp² hybridized transition state. libretexts.orgwikipedia.org The energy barrier for this process in simple acyclic amines is typically low, leading to rapid racemization. wikipedia.org For ammonia (B1221849), the inversion occurs billions of times per second at room temperature, with an energy barrier of about 24.2 kJ/mol (5.8 kcal/mol). wikipedia.org While steric bulk on the substituents can slightly increase the barrier, the rate of inversion for most open-chain amines is too high to permit the isolation of stable enantiomers at the nitrogen center under normal conditions. libretexts.org Therefore, the nitrogen atom in this compound is considered stereochemically unstable.
| Compound | Inversion Barrier (kJ/mol) | Inversion Rate at Room Temp. (s⁻¹) | Notes |
| Ammonia (NH₃) | ~24 | ~3 x 10¹⁰ | Rapid inversion due to low barrier and quantum tunneling. wikipedia.org |
| Trimethylamine ((CH₃)₃N) | ~31-46 | ~10³ - 10⁵ | Slower than ammonia but still rapid. libretexts.org |
| Dibenzylmethylamine | ~28 | - | One of the first direct measurements for a simple acyclic amine. stackexchange.com |
| Aziridine (B145994) (3-membered ring) | ~71 | Slow | Ring strain significantly increases the inversion barrier. |
Reactions Involving the Hydroxyl Group
The secondary hydroxyl group (-OH) on the propan-2-ol backbone is another key site for chemical transformations, including esterification, etherification, and oxidation.
Esterification and Etherification Reactions
Esterification: The hydroxyl group can react with carboxylic acids or their derivatives (acyl chlorides, anhydrides) to form esters. The most common method is the Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is an equilibrium process, and water is typically removed to drive the reaction toward the ester product.
Etherification: The formation of an ether from the alcohol moiety can be accomplished through various methods, most notably the Williamson ether synthesis. This two-step process involves first deprotonating the hydroxyl group with a strong base (e.g., sodium hydride, NaH) to form a more nucleophilic alkoxide ion. This alkoxide then displaces a halide from an alkyl halide in an SN2 reaction to form the ether.
Oxidation Reactions of the Alcohol Moiety
As a secondary alcohol, the hydroxyl-bearing carbon in this compound has one hydrogen atom attached. Oxidation of this group converts the secondary alcohol into a ketone. chemistrysteps.comchemistryviews.orglibretexts.org This transformation is a fundamental reaction in organic chemistry and can be achieved using a wide variety of oxidizing agents. chemistryviews.org Stronger oxidizing agents like chromic acid or potassium permanganate, as well as milder reagents like pyridinium (B92312) chlorochromate (PCC), are effective for this purpose. chemistrysteps.comchemistryviews.org The reaction generally stops at the ketone stage, as further oxidation would require the cleavage of a carbon-carbon bond, which is energetically unfavorable. byjus.com
| Oxidizing Agent/System | Reagent Formula/Name | Expected Product |
| Chromic Acid | H₂CrO₄ (from Na₂Cr₂O₇/H₂SO₄ or CrO₃/H₂SO₄) | 1-[(3-Methylpentan-2-yl)amino]propan-2-one |
| Potassium Permanganate | KMnO₄ | 1-[(3-Methylpentan-2-yl)amino]propan-2-one |
| Pyridinium Chlorochromate | PCC | 1-[(3-Methylpentan-2-yl)amino]propan-2-one |
| Swern Oxidation | (COCl)₂ , DMSO, Et₃N | 1-[(3-Methylpentan-2-yl)amino]propan-2-one |
| Dess-Martin Periodinane | C₁₃H₁₃IO₄ | 1-[(3-Methylpentan-2-yl)amino]propan-2-one |
Activation of the Hydroxyl Group (e.g., Mesylation, Tosylation) and Subsequent Transformations
The hydroxyl group of an alcohol is a poor leaving group in nucleophilic substitution and elimination reactions. Therefore, it typically requires activation to enhance its reactivity. Common methods for this activation involve its conversion into a sulfonate ester, such as a mesylate or a tosylate.
Mesylation and Tosylation:
The reaction of this compound with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, is expected to yield the corresponding mesylate or tosylate ester. These reactions proceed via nucleophilic attack of the alcohol's oxygen atom on the sulfur atom of the sulfonyl chloride, with the base neutralizing the liberated hydrochloric acid. nih.gov
Mesylation Reaction:
Reactants: this compound, Methanesulfonyl chloride (MsCl)
Base: Triethylamine (Et₃N) or Pyridine
Product: 1-[(3-Methylpentan-2-yl)amino]propan-2-yl methanesulfonate (B1217627)
Tosylation Reaction:
Reactants: this compound, p-Toluenesulfonyl chloride (TsCl)
Base: Triethylamine (Et₃N) or Pyridine
Product: 1-[(3-Methylpentan-2-yl)amino]propan-2-yl p-toluenesulfonate
The resulting mesylate and tosylate groups are excellent leaving groups due to the ability of the sulfonate moiety to stabilize the negative charge through resonance.
Subsequent Transformations:
Once the hydroxyl group is activated, the resulting sulfonate ester can undergo various subsequent transformations, primarily nucleophilic substitution and elimination reactions.
Nucleophilic Substitution: The activated carbon center becomes susceptible to attack by a wide range of nucleophiles. However, a significant competing reaction in β-amino alcohol derivatives is intramolecular cyclization. The nitrogen atom of the amino group can act as an internal nucleophile, attacking the carbon bearing the sulfonate leaving group to form a three-membered aziridine ring. nih.gov This intramolecular reaction is often kinetically favored, especially under basic conditions which deprotonate the secondary amine, increasing its nucleophilicity.
Intramolecular Cyclization (Aziridine Formation): Treatment of the mesylate or tosylate of this compound with a base can lead to the formation of a substituted N-(3-methylpentan-2-yl)aziridine. This is a type of intramolecular Sₙ2 reaction.
Elimination Reactions: Under strongly basic and/or high-temperature conditions, an E2 elimination reaction can compete with substitution, leading to the formation of an alkene. The base would abstract a proton from a carbon adjacent to the carbon bearing the sulfonate group.
The table below summarizes the expected products from the activation of the hydroxyl group and subsequent transformations.
| Starting Material | Reagents | Expected Major Product | Reaction Type |
| This compound | 1. MsCl, Et₃N 2. K₂CO₃ | N-(3-methylpentan-2-yl)-2-methylaziridine | Mesylation followed by Intramolecular Cyclization |
| This compound | 1. TsCl, Pyridine 2. KOH | N-(3-methylpentan-2-yl)-2-methylaziridine | Tosylation followed by Intramolecular Cyclization |
Note: The table presents predicted outcomes based on general principles of amino alcohol reactivity. Actual yields and product distributions would need to be determined experimentally.
Transformations of the Branched Alkyl Backbone
The 3-methylpentan-2-yl group is a saturated, branched alkyl chain and is generally less reactive than the amino and hydroxyl functional groups. Transformations of this backbone would typically require more forcing conditions and often proceed through radical mechanisms.
Free-Radical Halogenation: In the presence of UV light or a radical initiator, alkanes can undergo free-radical halogenation. wikipedia.org The reaction of this compound with halogens like chlorine or bromine under such conditions would likely lead to a mixture of halogenated products on the alkyl backbone. The selectivity of this reaction is generally low, with substitution occurring at various positions. However, tertiary C-H bonds are typically more reactive towards radical abstraction than secondary or primary C-H bonds. Therefore, some preference for halogenation at the 3-position of the pentyl chain might be expected. libretexts.org
Oxidation: Strong oxidizing agents under harsh conditions can lead to the oxidation of the alkyl chain, potentially leading to chain cleavage and the formation of carboxylic acids, ketones, or alcohols at various positions. perlego.comorganicmystery.com However, such reactions are difficult to control and would likely also affect the more reactive amino and hydroxyl groups. Controlled oxidation of alkanes is a significant challenge in synthetic chemistry. vaia.comalgoreducation.com
The following table outlines potential transformations of the branched alkyl backbone, emphasizing the typically harsh conditions required.
| Reaction Type | Reagents | Potential Products | General Conditions |
| Free-Radical Chlorination | Cl₂, UV light | Mixture of chlorinated isomers on the alkyl chain | Gaseous phase or non-polar solvent |
| Free-Radical Bromination | Br₂, UV light or AIBN | Mixture of brominated isomers on the alkyl chain | Gaseous phase or non-polar solvent |
| Oxidation | Strong oxidizing agents (e.g., KMnO₄, heat) | Complex mixture of oxidation and degradation products | Harsh, non-selective conditions |
Note: These are potential but likely unselective reactions of the alkyl backbone.
Reaction Kinetics and Mechanistic Studies of Chemical Conversions
Specific kinetic and mechanistic studies for reactions involving this compound are not documented in the scientific literature. However, the kinetics and mechanisms of reactions involving structurally similar secondary amino alcohols can be inferred from general principles of physical organic chemistry.
Kinetics of Mesylation/Tosylation: The formation of mesylates and tosylates from alcohols is generally considered to follow a second-order rate law, being first order in both the alcohol and the sulfonyl chloride. The rate of reaction would be influenced by the steric hindrance around the hydroxyl group. The branched 3-methylpentan-2-yl group could sterically hinder the approach of the sulfonyl chloride, potentially leading to a slower reaction rate compared to less hindered amino alcohols.
Mechanism of Intramolecular Cyclization: The intramolecular formation of an aziridine ring from the corresponding tosylate or mesylate is a classic example of neighboring group participation (NGP). smartstartinstitute.comwikipedia.org The amino group acts as an internal nucleophile, displacing the leaving group in a concerted Sₙ2-like fashion. The kinetics of this cyclization would be first-order with respect to the concentration of the sulfonate ester. The rate of cyclization is highly dependent on the ability to form the three-membered ring transition state.
Detailed mechanistic studies, potentially involving computational modeling, would be necessary to fully elucidate the transition state geometries, activation energies, and the influence of the specific stereoisomers of this compound on its reactivity. chemrxiv.orgacs.org
The table below summarizes the expected kinetic and mechanistic features of key transformations.
| Reaction | Expected Rate Law | Key Mechanistic Features |
| Mesylation/Tosylation | Second-order: Rate = k[Amino alcohol][Sulfonyl chloride] | Nucleophilic attack of the hydroxyl group on the sulfonyl chloride. |
| Intramolecular Cyclization | First-order: Rate = k[Sulfonate ester] | Intramolecular Sₙ2 reaction; Neighboring Group Participation. |
| Nucleophilic Substitution (with external nucleophile) | Can be complex; may involve NGP | Potential for anchimeric assistance leading to rate enhancement and retention of stereochemistry. |
Note: This information is based on established mechanisms for analogous systems and has not been experimentally verified for this compound.
Advanced Spectroscopic and Analytical Characterization of 1 3 Methylpentan 2 Yl Amino Propan 2 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural elucidation of organic molecules in solution. For a molecule with multiple chiral centers and various proton and carbon environments like 1-[(3-Methylpentan-2-yl)amino]propan-2-ol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques is indispensable.
The ¹H NMR spectrum of this compound is expected to exhibit a complex pattern of signals due to the numerous non-equivalent protons. The chemical shifts are influenced by the electronegativity of the neighboring nitrogen and oxygen atoms, as well as by the alkyl chain's structure. Protons closer to the hydroxyl and amino groups are anticipated to appear at lower fields (higher ppm values).
The ¹³C NMR spectrum provides complementary information by revealing the number of distinct carbon environments. The carbons bonded to the nitrogen and oxygen atoms are expected to resonate at lower fields compared to the alkyl chain carbons.
To definitively assign all proton and carbon signals, 2D NMR experiments are crucial. creative-biostructure.com Correlation Spectroscopy (COSY) is a homonuclear correlation technique that reveals proton-proton coupling networks, allowing for the identification of adjacent protons. researchgate.netsdsu.edu For instance, the proton on the carbon bearing the hydroxyl group would show a correlation to the protons on the adjacent methylene (B1212753) and methyl groups of the propanol (B110389) backbone.
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is a heteronuclear correlation technique that maps the correlation between protons and their directly attached carbons. creative-biostructure.comsdsu.edu This is instrumental in assigning the carbon signals based on the already assigned proton signals. For example, the proton signal corresponding to the C-H group of the propanol backbone would show a cross-peak with the corresponding carbon signal in the HSQC spectrum.
The following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established chemical shift principles and data from analogous compounds.
Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| OH | 1.5-3.0 | br s |
| NH | 1.0-2.5 | br s |
| CH(OH) | 3.5-4.0 | m |
| CH₂ (propanol) | 2.5-3.0 | m |
| CH(NH) | 2.8-3.3 | m |
| CH (pentane) | 1.5-2.0 | m |
| CH₂ (pentane) | 1.2-1.6 | m |
| CH₃ (propanol) | 1.1-1.3 | d |
Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C(OH) | 65-70 |
| C(NH) | 55-60 |
| CH₂ (propanol) | 50-55 |
| CH (pentane) | 40-45 |
| CH₂ (pentane) | 25-35 |
| CH₃ (propanol) | 20-25 |
Given that this compound is a chiral molecule, determining its enantiomeric excess (ee) is often necessary. NMR spectroscopy, in conjunction with chiral shift reagents (CSRs), provides a powerful method for this analysis. nih.govacs.org Chiral shift reagents are typically lanthanide complexes that can reversibly bind to the analyte, forming diastereomeric complexes. nih.gov These diastereomeric complexes have different magnetic environments, leading to the separation of NMR signals for the two enantiomers.
By adding a small amount of a suitable chiral shift reagent, such as a europium or praseodymium complex, to the NMR sample of this compound, the signals of the two enantiomers in the ¹H NMR spectrum will be resolved. The integration of these separated signals allows for the direct calculation of the enantiomeric excess.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry is a vital analytical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound (C₉H₂₁NO), the molecular weight is 159.27 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 159.
The fragmentation of amino alcohols is often characterized by alpha-cleavage, which is the cleavage of a bond adjacent to the heteroatom (nitrogen or oxygen). dummies.comlibretexts.org This process leads to the formation of stable, resonance-stabilized cations.
Plausible Fragmentation Pathways:
Alpha-cleavage next to the nitrogen atom: Cleavage of the C-C bond adjacent to the nitrogen can lead to the formation of various fragment ions. For example, the loss of a propyl group would result in a fragment ion.
Alpha-cleavage next to the oxygen atom: Cleavage of the C-C bond adjacent to the hydroxyl group is also a common fragmentation pathway for alcohols. libretexts.org
Loss of water: A peak corresponding to [M-18]⁺ is often observed in the mass spectra of alcohols due to the facile loss of a water molecule.
Predicted Major Fragments in the Mass Spectrum
| m/z | Possible Fragment Structure |
|---|---|
| 159 | [C₉H₂₁NO]⁺ (Molecular Ion) |
| 144 | [M - CH₃]⁺ |
| 116 | [M - C₃H₇]⁺ |
| 100 | [CH₃CH(OH)CH₂NHCH(CH₃)]⁺ |
| 72 | [CH₂(NH)CH(CH₃)CH₂CH₃]⁺ |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, and C-H stretching vibrations in the high-frequency region. The O-H stretching vibration of the alcohol will appear as a broad band, typically in the range of 3200-3600 cm⁻¹, due to hydrogen bonding. dummies.com The N-H stretching vibration of the secondary amine is expected to appear as a weaker, sharper band in the range of 3300-3500 cm⁻¹. orgchemboulder.com The C-H stretching vibrations of the alkyl groups will be observed between 2850 and 3000 cm⁻¹.
Raman spectroscopy provides complementary information. While the O-H stretch is often weak in the Raman spectrum, the C-H and C-C stretching vibrations of the alkyl backbone are typically strong.
Typical Vibrational Frequencies
| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibrational Mode |
|---|---|---|---|
| O-H | 3200-3600 (broad) | Weak | Stretching |
| N-H | 3300-3500 (sharp, medium) | Medium | Stretching |
| C-H | 2850-3000 (strong) | Strong | Stretching |
| C-O | 1050-1150 (strong) | Medium | Stretching |
X-ray Crystallography for Solid-State Structural Determination and Stereochemical Assignment
Crucially, for a chiral molecule, X-ray crystallography can be used to determine the absolute stereochemistry of the chiral centers, provided that the crystallization process does not result in a racemic mixture or that a chiral resolving agent is used. The resulting crystal structure would reveal the specific (R) or (S) configuration at each stereocenter, providing an unambiguous stereochemical assignment. The solid-state structure would also detail the intermolecular interactions, such as hydrogen bonding involving the hydroxyl and amino groups, which dictate the crystal packing.
Applications in Asymmetric Catalysis
Development and Design of Chiral Ligands based on 1-[(3-Methylpentan-2-yl)amino]propan-2-ol Scaffolds
No published studies were found that describe the design, synthesis, or development of chiral ligands derived from the this compound scaffold for use in asymmetric catalysis.
Role in Homogeneous Asymmetric Hydrogenation of Prochiral Substrates
There is no available data in scientific literature detailing the application or efficacy of this compound or its derivatives as catalysts or ligands in the homogeneous asymmetric hydrogenation of prochiral substrates.
Utilization in Asymmetric Carbon-Carbon Bond Forming Reactions (e.g., Friedel-Crafts Alkylation, Reductive Amination)
Research detailing the use of this compound as a catalyst or chiral auxiliary in asymmetric carbon-carbon bond-forming reactions, such as Friedel-Crafts alkylation or reductive amination, is not present in the available scientific literature.
Mechanistic Investigations of Catalytic Cycles and Enantioselectivity Origin
Without any documented applications of this compound in catalytic reactions, there are consequently no mechanistic investigations into its potential catalytic cycles or the origins of enantioselectivity.
Strategic Role As a Chiral Building Block in Complex Organic Synthesis
Precursor in the Synthesis of Hindered Amine Motifs
The synthesis of sterically hindered secondary and tertiary amines is a significant challenge in organic chemistry, often complicated by steric hindrance that can impede standard N-alkylation or reductive amination reactions. Chiral amino alcohols, such as 1-[(3-Methylpentan-2-yl)amino]propan-2-ol, offer a robust platform for accessing these complex structures. The inherent chirality and the presence of a bulky 3-methylpentan-2-yl group provide a high degree of stereocontrol and steric shielding, which can be exploited in various synthetic strategies.
One effective method for the synthesis of hindered amines from chiral amino alcohols involves hydrogen-borrowing catalysis. This atom-economical process allows for the C-alkylation of the amino alcohol, preserving the stereocenter at the amine. For instance, the reaction of an N-protected chiral amino alcohol with a primary or secondary alcohol in the presence of an iridium catalyst can lead to the formation of a new carbon-carbon bond, ultimately yielding a more complex and sterically encumbered amino alcohol precursor. Subsequent manipulation of the hydroxyl group can then furnish the desired hindered amine. The use of a sterically demanding N-protecting group, such as a trityl or benzyl (B1604629) group, can be crucial in preventing racemization of the amine stereocenter during the alkylation process. nih.gov
Another approach involves the diastereoselective reduction of imines or oximes derived from precursors synthesized using the chiral amino alcohol. For example, a synthetic methodology for producing sterically hindered amino alcohols involves the Pd/C-catalyzed hydrogenolysis of oximes. researchgate.net The diastereomeric ratio of the resulting amines can be influenced by the choice of solvent and additives, highlighting the subtle interplay of steric and electronic factors in achieving high stereoselectivity. researchgate.net
Table 1: Synthetic Approaches to Hindered Amines from Chiral Amino Alcohols
| Method | Description | Key Features |
| Hydrogen-Borrowing Catalysis | C-C bond formation via catalytic alkylation of the amino alcohol. | Atom-economical, preserves chirality, requires N-protection. nih.gov |
| Hydrogenolysis of Oximes | Reduction of oximes derived from amino alcohol precursors. | Diastereoselective, sensitive to reaction conditions. researchgate.net |
| Reductive Amination | Reaction of a ketone with the amino alcohol followed by reduction. | Direct formation of C-N bond, can be challenging with hindered substrates. rsc.org |
Integration into Multi-Component Reactions for Molecular Complexity Generation
Multi-component reactions (MCRs) are powerful tools in organic synthesis, enabling the construction of complex molecules from three or more starting materials in a single synthetic operation. Chiral amino alcohols like this compound are valuable inputs for such reactions, as they can introduce chirality and structural diversity into the resulting products. The amine and alcohol functionalities can participate in a variety of MCRs, leading to the formation of diverse heterocyclic and acyclic scaffolds.
The Ugi four-component reaction (U-4CR) is a prominent example where this building block could be utilized. In a typical Ugi reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide combine to form an α-acylamino carboxamide. By employing this compound as the amine component, a chiral and sterically demanding substituent can be incorporated into the final product. The resulting dipeptide-like scaffold would possess significant structural complexity, which is often desirable in the synthesis of pharmacologically active compounds. taylorfrancis.comnih.gov
Similarly, the Passerini three-component reaction , which involves an aldehyde or ketone, a carboxylic acid, and an isocyanide to yield an α-acyloxy carboxamide, could potentially be adapted. While the amino alcohol itself is not a direct component, derivatives of it could be employed. For instance, an aldehyde or ketone derived from the oxidation of the alcohol functionality of this compound could serve as the carbonyl component, thereby embedding the chiral, hindered amine motif into the Passerini product. researchgate.netorganic-chemistry.org
The integration of such chiral building blocks into MCRs provides a rapid and efficient pathway to libraries of complex molecules with a high degree of stereochemical and structural diversity, which is highly valuable in drug discovery and materials science. taylorfrancis.com
Table 2: Potential Multi-Component Reactions Involving this compound
| Reaction | Components | Potential Role of the Compound | Product Scaffold |
| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | Amine component | α-Acylamino carboxamide taylorfrancis.comnih.gov |
| Passerini Reaction | Ketone/Aldehyde, Carboxylic Acid, Isocyanide | Precursor to the carbonyl component | α-Acyloxy carboxamide researchgate.netorganic-chemistry.org |
Utility in the Construction of Natural Product Analogues and Other Bioactive Scaffolds
Chiral amino alcohols are prevalent structural motifs in a vast array of natural products and biologically active molecules. diva-portal.orgnih.gov Consequently, this compound serves as a valuable starting material for the synthesis of analogues of these compounds, allowing for the exploration of structure-activity relationships (SAR) and the development of new therapeutic agents. The chiral backbone of this amino alcohol can be incorporated into various scaffolds to mimic the spatial arrangement of functional groups found in natural products.
The synthesis of alkaloids , a diverse class of naturally occurring compounds with a wide range of physiological activities, often relies on chiral amine precursors. nih.gov The stereodefined centers of this compound can be used to control the stereochemistry of key intermediates in the total synthesis of alkaloids or their analogues. For example, the amino alcohol can be transformed into a chiral imine, which can then undergo diastereoselective addition reactions to build up the complex carbon skeleton of the target molecule. mdma.ch
Furthermore, this building block is well-suited for the construction of various heterocyclic scaffolds that are known to exhibit biological activity. derpharmachemica.comnih.govresearchgate.netfrontiersin.org The amine and alcohol functionalities can be used to form rings through intramolecular cyclization reactions or by participating in multicomponent reactions that generate heterocyclic systems. taylorfrancis.com For instance, condensation of the amino alcohol with aldehydes can lead to the formation of chiral oxazolidines, which are not only stable heterocyclic compounds but also versatile intermediates for further synthetic transformations. researchgate.net The synthesis of pyrrole-containing bioactive molecules is another area where such building blocks can be applied. biolmolchem.com
Table 3: Examples of Bioactive Scaffolds Accessible from Chiral Amino Alcohols
| Scaffold Type | Description | Relevance |
| Alkaloid Analogues | Mimics of naturally occurring nitrogenous compounds. | Broad range of pharmacological activities. nih.gov |
| Heterocyclic Compounds | Ring structures containing at least one heteroatom. | Common motifs in pharmaceuticals and agrochemicals. derpharmachemica.comnih.govresearchgate.netfrontiersin.org |
| Chiral Oxazolidines | Five-membered heterocyclic rings formed from amino alcohols and aldehydes. | Versatile synthetic intermediates and bioactive molecules. researchgate.net |
Design and Synthesis of Structurally Differentiated Derivatives for Research Applications
The strategic modification of this compound to create structurally differentiated derivatives is a key aspect of its utility in research. These derivatives can be designed to serve as chiral ligands for asymmetric catalysis, as probes for studying biological systems, or as building blocks for diversity-oriented synthesis.
The synthesis of chiral ligands for transition metal-catalyzed asymmetric reactions is a prominent application. The nitrogen and oxygen atoms of the amino alcohol can coordinate to a metal center, creating a chiral environment that can induce enantioselectivity in a variety of transformations, such as hydrogenations, C-C bond formations, and aminations. rsc.orgnih.govrsc.org By modifying the substituents on the nitrogen or the carbon backbone, the steric and electronic properties of the ligand can be fine-tuned to optimize catalytic activity and selectivity for a specific reaction. For example, the synthesis of pyridine–aminophosphine ligands based on chiral scaffolds has been shown to be effective in asymmetric hydrogenation. rsc.org
Derivatives of this amino alcohol can also be designed as building blocks for diversity-oriented synthesis (DOS) . In DOS, the goal is to create a library of structurally diverse and complex molecules from a common starting material. The functional groups of this compound provide multiple points for diversification, allowing for the rapid generation of a wide range of analogues with different stereochemistries and skeletal frameworks. diva-portal.org
Finally, the synthesis of derivatives can be aimed at improving the physicochemical properties of the molecule for specific research applications, such as increasing solubility or introducing a reporter group for biological assays.
Table 4: Applications of Structurally Differentiated Derivatives
| Derivative Type | Application | Design Principle |
| Chiral Ligands | Asymmetric Catalysis | Fine-tuning of steric and electronic properties for optimal metal coordination. rsc.orgnih.govrsc.org |
| Building Blocks for DOS | Generation of Molecular Diversity | Multiple points of diversification on the molecular scaffold. diva-portal.org |
| Research Probes | Biological Studies | Incorporation of reporter groups or modification of physicochemical properties. |
Molecular Recognition and Mechanistic Biological Interactions Fundamental Research Perspective
Elucidation of Binding Affinities and Specificity towards Model Biological Macromolecules
There is no published data on the binding affinities or specificity of 1-[(3-Methylpentan-2-yl)amino]propan-2-ol towards any model biological macromolecules, such as enzymes or receptors. Scientific investigations into how this compound interacts with biological targets, including the determination of binding constants (e.g., Kd, Ki, or IC50 values), have not been reported.
Investigation of Substrate or Inhibitor Roles in Isolated Enzymatic Systems via Mechanistic Studies
No mechanistic studies have been published that investigate whether this compound acts as a substrate or an inhibitor in any isolated enzymatic system. Research that would elucidate its mode of action, such as competitive, non-competitive, or uncompetitive inhibition, or its transformation by an enzyme, is not available.
Structure-Interaction Relationship Studies Through Computational Approaches and Mutagenesis
There is a lack of computational studies, such as molecular docking or molecular dynamics simulations, that explore the structure-interaction relationship of this compound with biological targets. Furthermore, no mutagenesis studies on model systems have been conducted to identify key residues involved in the potential interaction with this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
